2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid
Description
2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid is a benzoic acid derivative featuring a complex bifunctional aromatic system. Its structure comprises two phenyl rings connected via a two-carbon ethyl chain. One phenyl ring is substituted with an ethoxycarbonyl group (‑COOEt) at the ortho position, while the other bears a carboxylic acid group (‑COOH). The ethoxycarbonyl group is an electron-withdrawing substituent, which may enhance the acidity of the benzoic acid proton compared to simpler derivatives like 2-ethoxybenzoic acid .
Structure
3D Structure
Properties
CAS No. |
593248-91-0 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-[2-(2-ethoxycarbonylphenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C18H18O4/c1-2-22-18(21)16-10-6-4-8-14(16)12-11-13-7-3-5-9-15(13)17(19)20/h3-10H,2,11-12H2,1H3,(H,19,20) |
InChI Key |
NEBGKTQZWRWTCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CCC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid typically involves multi-step organic reactions. One common method is the esterification of benzoic acid derivatives with ethoxycarbonyl groups under acidic conditions. The reaction may involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidiabetic Agents
One of the primary applications of 2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid is in the synthesis of antidiabetic agents. For instance, it serves as an intermediate in the production of Repaglinide, a well-known oral hypoglycemic agent used for managing type II diabetes mellitus. Repaglinide stimulates insulin secretion from pancreatic beta cells, providing a significant advantage over traditional sulfonylureas by reducing the risk of hypoglycemic events .
Case Study: Repaglinide Synthesis
The synthesis of Repaglinide involves several steps where this compound is utilized as a critical precursor. The process includes the reaction of ethyl 2-ethoxy-4-methylbenzoate with lithium diisopropylamide, followed by carbon dioxide addition to form the desired compound . This method demonstrates the compound's utility in developing effective diabetes treatments.
2. Anti-inflammatory Applications
Another notable application is in developing anti-inflammatory drugs. Compounds related to this compound have been investigated for their potential to treat inflammatory conditions such as Inflammatory Bowel Disease (IBD). These derivatives exhibit anti-inflammatory properties that can help alleviate symptoms associated with chronic conditions like Crohn's disease and ulcerative colitis .
Organic Synthesis Applications
1. Synthetic Intermediates
In organic synthesis, this compound acts as a versatile building block for creating various chemical entities. Its structure allows for multiple functionalization routes, making it valuable for synthesizing complex organic molecules.
Table 1: Synthetic Routes Utilizing this compound
| Reaction Type | Description | Outcome |
|---|---|---|
| O-alkylation | Reaction with alkyl halides under basic conditions | Formation of alkylated products |
| Esterification | Reaction with alcohols in acidic conditions | Production of esters |
| Coupling Reactions | Utilization in cross-coupling reactions (e.g., Suzuki) | Formation of biaryl compounds |
Material Science Applications
1. Polymer Chemistry
The compound's derivatives are also explored in polymer chemistry for creating specialty polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance materials.
Case Study: Polymer Development
Research has shown that incorporating this compound into polymer formulations results in improved thermal properties compared to conventional polymers. This application is particularly relevant in industries requiring materials that can withstand elevated temperatures without degrading .
Mechanism of Action
The mechanism of action of 2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity. The aromatic ring structure allows for π-π interactions with other aromatic compounds, which can affect its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzoic Acid Derivatives
Key Observations :
- The target compound’s ethyl bridge and dual aromatic system distinguish it from simpler derivatives like 2-ethoxybenzoic acid, which lacks extended conjugation .
- Compared to sulfonamide-containing analogs (e.g., Ethyl 2-(aminosulfonyl)benzoate), the ethoxycarbonyl group offers different electronic effects, favoring ester hydrolysis over sulfonamide stability .
Physicochemical Properties
- Acidity : The carboxylic acid group in the target compound is expected to have a lower pKa than methyl or ethyl esters (e.g., Av7 in ) due to the electron-withdrawing ethoxycarbonyl group enhancing deprotonation .
- Solubility : The ethyl bridge and aromatic rings reduce water solubility compared to polar derivatives like sulfonamides .
- Lipophilicity : Higher logP than 2-ethoxybenzoic acid due to increased hydrocarbon content .
Stability and Reactivity
Biological Activity
2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity through various studies, including synthesis, mechanisms of action, and therapeutic applications.
The synthesis of this compound involves several chemical transformations that typically include the formation of the ethoxycarbonyl group and the benzoic acid moiety. The compound's structure can be represented as follows:
This structure indicates the presence of both aromatic and aliphatic components, which may contribute to its biological properties.
Antitumor Activity
Research has demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, studies on related compounds have shown that they inhibit the growth of cancer cells by targeting specific metabolic pathways. One mechanism identified is the inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for purine biosynthesis in cancer cells .
Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit various enzymes. A study profiling numerous chemicals indicated that related benzoic acid derivatives could act as inhibitors for several enzymatic pathways, including those involved in inflammation and cancer progression .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been suggested through its structural similarities to other known anti-inflammatory agents. Derivatives from this class have been reported to exhibit activity against inflammatory conditions, such as inflammatory bowel disease (IBD) .
Case Studies
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The compound likely exerts its effects through:
- Enzyme Inhibition : Targeting key enzymes involved in nucleotide synthesis and inflammatory processes.
- Cellular Uptake : The structural features allow for efficient cellular uptake, enhancing its bioavailability and efficacy against target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
